(R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC20523327
Molecular Formula: C14H19N3O4S
Molecular Weight: 325.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N3O4S |
|---|---|
| Molecular Weight | 325.39 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(5-nitropyridin-2-yl)sulfanylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H19N3O4S/c1-14(2,3)21-13(18)16-7-6-11(9-16)22-12-5-4-10(8-15-12)17(19)20/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m1/s1 |
| Standard InChI Key | NNPAZAORSOSARV-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=C(C=C2)[N+](=O)[O-] |
Introduction
(R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a pyrrolidine ring substituted with a 5-nitro-pyridin-2-ylsulfanyl group and a tert-butyl ester at the carboxylic acid position. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor or modulator.
Synthesis and Preparation
The synthesis of (R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the 5-nitro-pyridin-2-ylsulfanyl group. These methods are designed to achieve high yields and purity while maintaining control over the stereochemistry of the compound.
Biological Activity and Potential Applications
The biological activity of this compound is primarily associated with its potential as an enzyme inhibitor or modulator. Compounds with similar structures have been studied for their effects on various biological targets, including enzymes and receptors. Interaction studies focus on the binding affinity of the compound to these targets, which helps elucidate its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with (R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate | Nitro group on pyridine, oxygen substitution | Potentially different biological activity due to oxygen substitution |
| (R)-5-(3-Nitropyrid-2-ylamino)-3-(pyrrolidin-2-ylmethyl)-1H-indole | Indole core instead of pyrrolidine | Unique indole structure may influence pharmacodynamics |
| (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride | Hydroxypyridine structure | Different solubility and reactivity profiles |
Research Findings and Future Directions
Research on (R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is ongoing, with a focus on understanding its interaction with biological targets and exploring its therapeutic potential. Techniques such as binding assays and structural studies are employed to elucidate the mechanism of action and to identify potential applications in medicine.
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